2-Oxa-4,7,12-triazatridecan-13-oic acid, 9-hydroxy-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-1-(2-pyridinyl)-, 3-pyridinylmethyl ester, (5S,8S,9S,11S)-
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Overview
Description
A 80987 is an HIV-1 protease inhibitor.
Scientific Research Applications
Stereocontrol in Organic Synthesis
The compound has applications in organic synthesis, particularly in stereocontrol. A study by Fleming and Lawrence (1998) demonstrated its use in the synthesis of tetrahydrolipstatin, employing a series of stereochemistry-determining steps, highlighting its significance in precise organic synthesis processes (Fleming & Lawrence, 1998).
Antiarrhythmic Agents
Research by Chorvat et al. (1993) explored derivatives of the compound in the context of antiarrhythmic activity. They synthesized various esters related to class Ic antiarrhythmic agents, demonstrating the compound's potential in medical pharmacology (Chorvat et al., 1993).
Luminescent Supramolecular Metallogel
A study by McCarney et al. (2015) focused on the self-assembly behavior of the compound, leading to the formation of a luminescent metallogel. This study suggests applications in materials science, especially in the development of smart materials and luminescent compounds (McCarney et al., 2015).
Polymer Synthesis and Characterization
The compound is also significant in polymer science. Kamel et al. (2019) investigated the synthesis and characterization of new diacid monomers and poly(ester-imide)s using related compounds. Their research contributes to the understanding of polymer synthesis and the relationship between structure and thermal properties (Kamel et al., 2019).
properties
CAS RN |
144141-97-9 |
---|---|
Product Name |
2-Oxa-4,7,12-triazatridecan-13-oic acid, 9-hydroxy-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-1-(2-pyridinyl)-, 3-pyridinylmethyl ester, (5S,8S,9S,11S)- |
Molecular Formula |
C37H43N5O6 |
Molecular Weight |
653.8 g/mol |
IUPAC Name |
pyridin-2-ylmethyl N-[(2S)-1-[[(2S,3S,5S)-3-hydroxy-1,6-diphenyl-5-(pyridin-3-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C37H43N5O6/c1-26(2)34(42-37(46)48-25-30-17-9-10-19-39-30)35(44)41-32(21-28-14-7-4-8-15-28)33(43)22-31(20-27-12-5-3-6-13-27)40-36(45)47-24-29-16-11-18-38-23-29/h3-19,23,26,31-34,43H,20-22,24-25H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)/t31-,32-,33-,34-/m0/s1 |
InChI Key |
SSIBMWPFXYSVEK-CUPIEXAXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3)O)NC(=O)OCC4=CC=CC=N4 |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3)O)NC(=O)OCC4=CC=CC=N4 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3)O)NC(=O)OCC4=CC=CC=N4 |
Appearance |
Solid powder |
Other CAS RN |
144141-97-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A 80987; A-80987; A80987 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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